molecular formula C16H16ClNOS B2923256 N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide CAS No. 339097-69-7

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide

Cat. No.: B2923256
CAS No.: 339097-69-7
M. Wt: 305.82
InChI Key: VGGAQSDVTVPMEO-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide is a chemical compound with the molecular formula C16H16ClNOS It is characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 2-chlorothiophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide backbone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-benzyl-2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Uniqueness

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-(2-chlorophenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-18(11-13-7-3-2-4-8-13)16(19)12-20-15-10-6-5-9-14(15)17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGAQSDVTVPMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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